3-Bromo-8-fluoroquinolin-6-amine chemical properties
3-Bromo-8-fluoroquinolin-6-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Bromo-8-fluoroquinolin-6-amine
Authored by a Senior Application Scientist
Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1] The strategic introduction of halogen atoms and amine functionalities can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 3-Bromo-8-fluoroquinolin-6-amine, a highly functionalized quinoline derivative. We will delve into its core chemical properties, predict its spectroscopic profile, outline logical synthetic strategies, and explore its significant potential as a versatile building block for drug discovery and development professionals.
Core Molecular Profile and Physicochemical Properties
3-Bromo-8-fluoroquinolin-6-amine is a polysubstituted aromatic heterocycle. The presence of three distinct functional groups—a bromine atom, a fluorine atom, and an amino group—on the quinoline core imparts a unique combination of reactivity and potential for biological interaction. The bromine at the 3-position is amenable to various cross-coupling reactions, the amine at the 6-position offers a site for derivatization, and the fluorine at the 8-position can enhance metabolic stability and binding affinity.
A summary of its key identifiers and computed physical properties is presented below.
| Property | Value | Source |
| CAS Number | 1432323-09-5 | |
| Molecular Formula | C₉H₆BrFN₂ | |
| Molecular Weight | 241.06 g/mol | [2] |
| IUPAC Name | 3-bromo-8-fluoroquinolin-6-amine | |
| Canonical SMILES | C1=C(C2=C(C=C1N)C(=CN=C2)Br)F | - |
| Physical State | Solid (Predicted) | [2] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and Dichloromethane (Predicted). | [2] |
Predicted Spectroscopic Signature
While experimental spectra for this specific molecule are not widely published, a detailed spectroscopic profile can be predicted based on the analysis of its functional groups and data from structurally related compounds.[3][4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approximately 7.0-9.0 ppm). The protons on the quinoline ring will display characteristic splitting patterns (doublets, singlets) influenced by their position relative to the nitrogen and halogen substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which may vary with concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon spectrum will exhibit nine distinct signals corresponding to the quinoline core. The carbons directly attached to the electronegative fluorine, bromine, and nitrogen atoms will be significantly shifted. For instance, the carbon bearing the fluorine (C8) would show a large C-F coupling constant.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected. The N-H stretching of the primary amine should appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline ring will produce a complex pattern of bands in the 1450-1620 cm⁻¹ range. C-F and C-Br stretching vibrations will be present in the fingerprint region, typically below 1200 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₉H₆BrFN₂.
Synthetic Strategy: A Mechanistic Approach
A plausible multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 3-Bromo-8-fluoroquinolin-6-amine.
Step-by-Step Protocol Rationale:
-
Condensation: The synthesis would commence with a suitably substituted aniline. A logical starting material is 4-amino-2-bromo-5-fluoronitrobenzene. The primary amino group of the aniline performs a nucleophilic attack on diethyl ethoxymethylenemalonate, displacing ethanol to form an anilinomethylenemalonate intermediate.[5] This step is crucial for setting up the necessary framework for cyclization.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent like diphenyl ether. This induces a thermal 6π-electrocyclic ring closure, followed by aromatization, to yield the core quinoline structure.[5] The regioselectivity is directed by the existing substituents.
-
Hydrolysis and Decarboxylation: The resulting ester is saponified using a strong base (e.g., NaOH), and subsequent heating in an acidic medium removes the carboxyl group to afford a 4-hydroxyquinoline intermediate.
-
Chlorination: To facilitate the final reduction step and avoid side reactions, the 4-hydroxy group is converted into a better leaving group. Treatment with a chlorinating agent like phosphoryl chloride (POCl₃) effectively replaces the hydroxyl with a chlorine atom.
-
Reduction: The final, critical step involves the reduction of the nitro group to the target primary amine. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, which selectively reduces the nitro group without affecting the halogen substituents or the quinoline ring.
This self-validating protocol ensures that each intermediate is stable and can be purified and characterized before proceeding, maximizing the overall yield and purity of the final product.
Chemical Reactivity and Derivatization Potential
The unique arrangement of functional groups in 3-Bromo-8-fluoroquinolin-6-amine makes it a versatile hub for chemical derivatization. Its reactivity can be analyzed at three primary sites:
-
The Bromine Atom (C3): The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkyl, and heteroaryl groups (Suzuki coupling), amines (Buchwald-Hartwig amination), and alkynes (Sonogashira coupling). This is the most powerful feature for generating molecular diversity.
-
The Amino Group (C6): The primary amine is nucleophilic and can readily undergo standard transformations such as acylation to form amides, sulfonylation to form sulfonamides, or reductive amination to form secondary or tertiary amines. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing other functionalities like hydroxyl, cyano, or additional halogens (Sandmeyer reaction).
-
The Quinoline Ring: The heterocyclic ring itself can undergo electrophilic substitution, though the existing electron-donating (amine) and withdrawing (halogens) groups make the regioselectivity complex. The nitrogen atom can also be quaternized to form quinolinium salts.
Caption: Key reactivity sites of 3-Bromo-8-fluoroquinolin-6-amine.
Applications in Drug Discovery and Development
Halogenated aminoquinolines are classified as "privileged structures" in medicinal chemistry due to their recurring presence in biologically active compounds.[1] 3-Bromo-8-fluoroquinolin-6-amine serves as an ideal starting scaffold for generating libraries of novel compounds for biological screening.
Rationale for Utility:
-
Antimicrobial and Anticancer Potential: Many quinoline derivatives exhibit potent antimicrobial and anticancer properties.[3][5][6] The mechanism often involves intercalation with DNA or inhibition of critical enzymes like topoisomerases or kinases.[3][4]
-
Antiprotozoal Activity: The 8-aminoquinoline class is renowned for its antimalarial activity, particularly against the relapsing forms of malaria.[7] While the specific target of this scaffold is yet to be determined, its structural similarity to known antimalarial and antiprotozoal agents makes it a compound of high interest.[8][9]
-
Enzyme Inhibition: The rigid, planar structure of the quinoline core is ideal for fitting into the active sites of enzymes. The strategically placed functional groups can then form key interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) to achieve potent and selective inhibition.[5]
A typical drug discovery workflow utilizing this scaffold is visualized below.
Caption: Drug discovery workflow starting from the title scaffold.
Safety, Handling, and Storage
As a halogenated aromatic amine, 3-Bromo-8-fluoroquinolin-6-amine requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, authoritative guidance can be derived from data on related quinolines and halogenated aromatics.[10][11][12]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[12][13] Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13][14]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[11][12] Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[13]
-
Hazards: Based on analogous compounds, this substance should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10] It may also cause respiratory irritation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[11][12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[13][14]
Conclusion
3-Bromo-8-fluoroquinolin-6-amine is a strategically designed chemical entity with significant untapped potential. Its trifunctional nature provides a robust platform for synthetic chemists to generate vast libraries of novel molecules. For medicinal chemists and drug development professionals, it represents a promising starting point for programs targeting a wide range of diseases, from infectious agents to cancer. The predictive analysis and proposed synthetic strategies outlined in this guide provide a solid, authoritative foundation for researchers to begin exploring the rich chemistry of this versatile compound.
References
-
MySkinRecipes. 8-Bromo-3-fluoroquinoline. [Link]
-
PubChem. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765. [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. Org. Synth. 1926, 6, 8. [Link]
-
PENTA. Quinoline - SAFETY DATA SHEET. (2025-05-13). [Link]
-
Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005). (2025-03-10). [Link]
-
PLOS. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. [Link]
-
NIH PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025-05-06). [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]
-
Liverpool School of Tropical Medicine. Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. [Link]
-
NIH PMC. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 8-Bromo-6-fluoroisoquinolin-3-amine (EVT-12002636) [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 6. 8-Bromo-3-fluoroquinoline [myskinrecipes.com]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 9. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-8-fluoro-quinoline | C9H5BrFN | CID 16223765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. carlroth.com [carlroth.com]
